molecular formula C16H22N6O2 B2548438 N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide CAS No. 946203-84-5

N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No. B2548438
CAS RN: 946203-84-5
M. Wt: 330.392
InChI Key: ODKSEJMDKUFXAM-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide is not fully understood, but it is believed to work by inhibiting protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation, and is overexpressed in many types of cancer. By inhibiting CK2, N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide can inhibit the activity of protein kinase CK2, which may lead to a decrease in cell growth and proliferation. N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. In addition, N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide is its potential as a selective inhibitor of protein kinase CK2. This specificity may make it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide. Another area of interest is the investigation of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide's potential applications in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide and its potential applications in cancer research.

Synthesis Methods

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide involves a series of chemical reactions that utilize various reagents and solvents. The process begins with the reaction of 4-morpholinepropanol with propylene oxide to form N-(3-morpholinopropyl)propan-1-amine. This intermediate is then reacted with 4-(azidomethyl)pyridine to form N-(3-morpholinopropyl)-4-(azidomethyl)pyridin-3-amine. Finally, the azide group is reduced with triphenylphosphine to yield N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been investigated as a potential inhibitor of protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders. In neuroscience, N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c23-15(18-4-1-7-22-8-10-24-11-9-22)12-14-19-16(21-20-14)13-2-5-17-6-3-13/h2-3,5-6H,1,4,7-12H2,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSEJMDKUFXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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